molecular formula C14H12BrFN4O2 B2579667 8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377051-91-7

8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2579667
CAS RN: 377051-91-7
M. Wt: 367.178
InChI Key: WYUZGGAZJIKRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as 8-Br-cAMP, is a cyclic adenosine monophosphate (cAMP) analog that has been widely used in scientific research due to its ability to mimic the effects of cAMP. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in studying cellular signaling pathways.

Scientific Research Applications

Multi-Target Drug Development for Neurodegenerative Diseases

8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been explored for their potential in treating neurodegenerative diseases. One study describes the synthesis of xanthine derivatives as multitarget drugs, with some compounds showing promise for both symptomatic and disease-modifying treatment of neurodegenerative diseases. These compounds act at multiple relevant targets, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Unique Chemical Reactions and Synthesis

Research has also focused on the unique chemical reactions involving this compound. For instance, a study explored the reaction of 8-bromo-substituted 1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the compound's interesting behavior in chemical synthesis and potential for creating novel derivatives (Khaliullin & Shabalina, 2020).

Novel Fused Purine Ring Systems

The synthesis of new thiadiazepino-purine ring systems using derivatives of 8-bromo-1,3-dimethyl-1H-purine-2,6-dione is another area of research. This work contributes to the development of new chemical entities with potential pharmacological applications (Hesek & Rybár, 1994).

Potential Antidepressant Properties

There has been interest in the antidepressant properties of certain derivatives. For example, a synthesized compound exhibited notable antidepressant activity, suggesting potential therapeutic applications in this field (Khaliullin et al., 2018).

Broncholytic Activity

Certain derivatives of 8-bromo-1,3-dimethyl-1H-purine-2,6-dione have been studied for their broncholytic activity. This research contributes to the understanding of how these compounds can be used in respiratory conditions (Nemčeková et al., 1995).

Anti-Proliferative Agents in Cancer Research

Some derivatives have shown promising anti-proliferative activity against various human cancer cell lines, indicating their potential use as anticancer agents (Sucharitha et al., 2021).

properties

IUPAC Name

8-bromo-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZGGAZJIKRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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